![molecular formula C25H22N6O2 B2633818 N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-29-5](/img/structure/B2633818.png)
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and class. It likely contains a pyrimidine ring fused with a 1,2,4-triazole ring, along with various substituents including a methoxyphenyl group, a methyl group, a phenyl group, and a pyridinyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Recent studies have focused on the synthesis and structural analysis of triazolopyrimidine derivatives, including similar compounds to the one . For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolopyrimidines into triazolopyrimidines, highlighting the synthetic pathways and structural elucidation through X-ray diffraction data. This research contributes to understanding the chemical properties and potential applications of triazolopyrimidines in various fields, including medicinal chemistry and material science (Lashmanova et al., 2019).
Biological Activity and Antioxidant Properties
Gilava et al. (2020) explored the synthesis of a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities. This study provides insights into the potential use of these compounds in developing new antimicrobial agents with antioxidant properties, showcasing the diverse applications of triazolopyrimidine derivatives in pharmaceutical research (Gilava et al., 2020).
Chemical Reactivity and Mechanistic Insights
Desenko et al. (1998) investigated the cyclocondensation reactions of triazolopyrimidine derivatives, providing mechanistic insights and potential synthetic applications. The study's findings on the chemical reactivity and formation of novel heterocyclic compounds expand the understanding of triazolopyrimidine chemistry and its versatility in organic synthesis (Desenko et al., 1998).
Novel Synthetic Approaches
Research by Otero et al. (2005) on the synthesis of iso-C-nucleoside analogues from triazolopyrimidines demonstrates innovative approaches to designing nucleoside analogues with potential therapeutic applications. This study underscores the importance of triazolopyrimidines as building blocks in medicinal chemistry for developing new drugs (Otero et al., 2005).
Antimicrobial and Antifungal Activities
Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed their antibacterial and antifungal activities. The study highlights the potential of triazolopyrimidine derivatives in creating new antimicrobial agents, contributing to the fight against resistant microbial strains (Chauhan & Ram, 2019).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-19-12-6-7-13-20(19)33-2)22(18-11-8-14-26-15-18)31-25(27-16)29-23(30-31)17-9-4-3-5-10-17/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNVRFYMPCXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

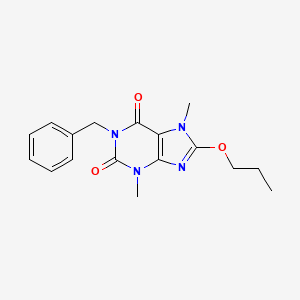
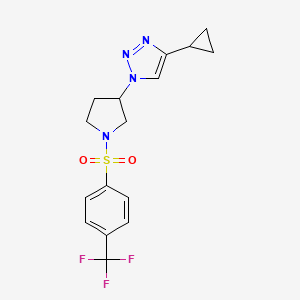
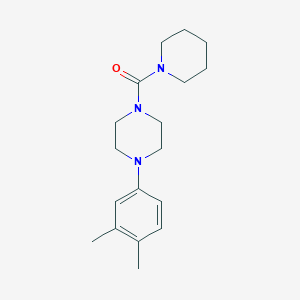
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
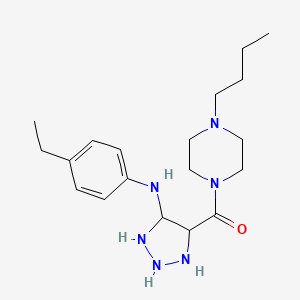
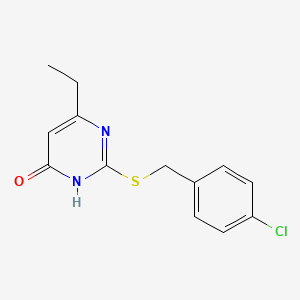
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
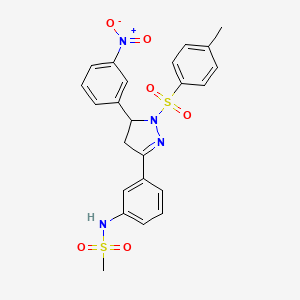
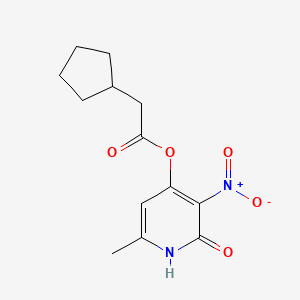
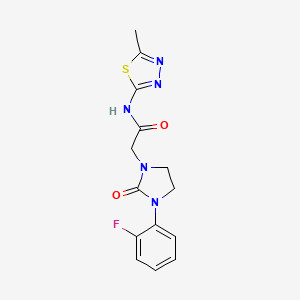

![[2-(2-ethoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2633753.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2633754.png)
